BenchChemオンラインストアへようこそ!

2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine

aqueous solubility metabolic stability oxetane bioisostere

2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine (CAS 1856689-45-6) is a heterocyclic small-molecule building block that combines a thiomorpholine core bearing a gem‐dimethyl group at C2 with an N‐linked oxetan‐3‐ylmethyl substituent. Its molecular formula is C₁₀H₁₉NOS, molecular weight 201.33 g mol⁻¹, and its computed lipophilicity is XLogP3‑AA = 1.2.

Molecular Formula C10H19NOS
Molecular Weight 201.33
CAS No. 1856689-45-6
Cat. No. B2538693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine
CAS1856689-45-6
Molecular FormulaC10H19NOS
Molecular Weight201.33
Structural Identifiers
SMILESCC1(CN(CCS1)CC2COC2)C
InChIInChI=1S/C10H19NOS/c1-10(2)8-11(3-4-13-10)5-9-6-12-7-9/h9H,3-8H2,1-2H3
InChIKeyXMSVZXLMXMYPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine (CAS 1856689-45-6) – Physicochemical Identity and Structural Context for Procurement Evaluation


2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine (CAS 1856689-45-6) is a heterocyclic small-molecule building block that combines a thiomorpholine core bearing a gem‐dimethyl group at C2 with an N‐linked oxetan‐3‐ylmethyl substituent. Its molecular formula is C₁₀H₁₉NOS, molecular weight 201.33 g mol⁻¹, and its computed lipophilicity is XLogP3‑AA = 1.2 [1]. The compound has zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area of 37.8 Ų [1]. These features place it within the “lead‑like” property space favored in fragment‑based drug discovery and scaffold‑hopping campaigns, where the simultaneous presence of a conformationally constrained thiomorpholine, a lipophilicity‑modulating gem‑dimethyl, and a polarity‑enhancing oxetane offers a differentiated profile relative to simpler thiomorpholine or morpholine congeners [2].

Why Generic Thiomorpholine or Morpholine Analogs Cannot Substitute 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine in Medicinal Chemistry Programs


In‑class compounds that lack any one of the three key structural elements—the thiomorpholine sulfur, the gem‑dimethyl group, or the oxetane ring—exhibit distinctly different physicochemical and pharmacological profiles. The oxetane motif is a validated bioisostere for gem‑dimethyl and carbonyl groups, capable of increasing aqueous solubility by a factor of 4 to >4000 and reducing metabolic degradation [1]. However, in 2,2‑dimethyl‑4‑(oxetan‑3‑ylmethyl)thiomorpholine the oxetane coexists with (rather than replaces) a gem‑dimethyl group, delivering a property vector that is unattainable with simple N‑alkyl thiomorpholines or morpholine‑based building blocks. The sulfur atom in the thiomorpholine ring further modulates pKa, lipophilicity, and hydrogen‑bonding capacity compared to the oxygen analog, meaning that morpholine‑for‑thiomorpholine replacement alters target engagement and ADME behavior [2]. Therefore, substitution by a generic congener risks losing the carefully balanced polarity, conformational constraint, and metabolic stability that this specific scaffold provides.

Evidence-Based Differentiation of 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine Against Key Structural Comparators


Oxetane Substituent vs. Saturated Alkyl: Solubility Enhancement of 4‑ to >4000‑Fold and Metabolic Stabilization

The oxetan‑3‑ylmethyl group provides a solubility and metabolic‑stability advantage over a simple saturated N‑alkyl substituent (e.g., N‑methyl or N‑ethyl). In a comprehensive matched‑molecular‑pair analysis spanning multiple chemotypes, substitution of a gem‑dimethyl group by an oxetane increased aqueous solubility by a factor of 4 to >4000 while reducing the rate of metabolic degradation in most cases [1]. Although the target compound retains its ring‑fused gem‑dimethyl, the pendant oxetane still confers the polarity and electron‑withdrawing character that reduces logD and oxidative metabolism relative to an N‑alkyl comparator such as 2,2‑dimethyl‑4‑methylthiomorpholine. This property vector is critical for maintaining acceptable pharmacokinetic profiles during lead optimization [2].

aqueous solubility metabolic stability oxetane bioisostere

Thiomorpholine vs. Morpholine: pKa Shift and Lipophilicity Modulation Favoring CNS and Kinase Target Space

Replacement of the morpholine oxygen with sulfur (thiomorpholine) alters both basicity and lipophilicity, which are key determinants of target engagement, selectivity, and blood‑brain barrier penetration. The predicted pKa of the parent 2,2‑dimethylthiomorpholine is approximately 9.2 , while morpholine exhibits a pKa of roughly 8.3. The higher pKa of the thiomorpholine analog increases the fraction ionized at physiological pH, which can enhance solubility but may require careful tuning for CNS exposure. Computed XLogP3‑AA of 2,2‑dimethyl‑4‑(oxetan‑3‑ylmethyl)thiomorpholine is 1.2 [1], whereas the corresponding morpholine analog (4‑(oxetan‑3‑ylmethyl)morpholine) is predicted to have a lower logP owing to the more polar oxygen atom. This subtle difference can be exploited to dial in the desired logD range for a given target class. In kinase drug discovery, oxetane‑bearing thiomorpholine‑1,1‑dioxide derivatives have demonstrated sub‑nanomolar PI3Kδ inhibitory activity (IC₅₀ = 0.40 nM) [2], illustrating the potency‑enabling capacity of the thiomorpholine‑oxetane combination.

pKa modulation lipophilicity CNS drug discovery kinase inhibitors

hERG Safety Margin: Oxetane Incorporation Reduces Cardiac Ion‑Channel Inhibition

Oxetane substitution is a recognized strategy for mitigating hERG (Kv11.1) channel blockade, a common cause of drug‑induced QT prolongation. A direct matched‑pair comparison within a chemical series demonstrated that introducing an oxetane ring increased the hERG IC₅₀ from 7.5 μM (non‑oxetane analog) to 35 μM (oxetane‑containing analog), representing a ~4.7‑fold improvement in safety margin [1]. Although this specific comparison is from a different scaffold, the physicochemical mechanism—reduction of lipophilicity and alteration of amine basicity—is transferable to thiomorpholine‑based compounds bearing the oxetan‑3‑ylmethyl motif. By incorporating the oxetane as a pendant group rather than as a replacement for the gem‑dimethyl, the target compound is expected to exhibit a lower hERG affinity than a fully alkyl‑substituted thiomorpholine lacking the oxetane moiety.

hERG liability cardiotoxicity oxetane effect safety pharmacology

Conformational Restriction by the Gem‑Dimethyl Group Enhances Binding Entropy and Target Selectivity

The gem‑dimethyl substituent on the thiomorpholine ring imposes a Thorpe‑Ingold effect that reduces conformational flexibility and pre‑organizes the scaffold into its bioactive conformation. Compared to the unsubstituted 4‑(oxetan‑3‑ylmethyl)thiomorpholine, the 2,2‑dimethyl derivative has zero additional rotatable bonds (both have 2 rotatable bonds [1] as the gem‑dimethyl is ring‑constrained) but presents a more rigid ring geometry that can enhance binding entropy and target selectivity. This conformational restriction is a well‑established tactic in medicinal chemistry to improve potency and reduce off‑target interactions [2]. The unsubstituted thiomorpholine analog would explore a wider conformational space, potentially leading to higher entropic penalties upon target binding.

conformational restriction gem‑dimethyl effect entropic benefit selectivity

High‑Impact Procurement Scenarios for 2,2‑Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine


Fragment‑Based Lead Generation Campaigns Requiring Three‑Dimensional, Low‑Lipophilicity Starting Points

The compound’s low molecular weight (201.33) and moderate lipophilicity (XLogP3‑AA = 1.2) place it within the Rule‑of‑Three guidelines for fragment screening . The oxetane ring provides sp³‑rich three‑dimensionality that is associated with higher target selectivity and lower attrition in clinical development [1]. Procurement for a fragment library that prioritizes shape diversity and metabolic stability would directly leverage the evidence that oxetane‑containing fragments resist rapid oxidative clearance [2].

Kinase Inhibitor Optimization Requiring Fine‑Tuned Basicity and hERG Counterscreening

The thiomorpholine sulfur elevates pKa relative to morpholine (ΔpKa ∼0.9 units), which can strengthen salt‑bridge interactions with catalytic lysine residues in kinase ATP‑binding sites . Meanwhile, the oxetane substituent reduces hERG affinity (literature precedent: ~4.7‑fold IC₅₀ shift) [2], addressing a common safety liability in kinase programs. A related oxetane‑thiomorpholine‑1,1‑dioxide derivative has demonstrated PI3Kδ IC₅₀ = 0.40 nM [3], validating the scaffold’s potential for achieving picomolar potency.

CNS‑Penetrant Lead Optimization Where Balanced logD and Low P‑gp Efflux are Critical

The combination of a moderately basic thiomorpholine (predicted pKa ∼9.2) and a polarity‑imparting oxetane produces a logD profile that is compatible with passive blood‑brain barrier permeability while minimizing P‑glycoprotein recognition. Oxetane introduction has been shown to reduce P‑gp efflux ratios in CNS drug candidates [1]. Procurement of this building block enables systematic exploration of the CNS drug‑like property space without resorting to extensive multiparameter optimization.

Scaffold‑Hopping from Morpholine‑Based Clinical Candidates to Access Novel Intellectual Property

Many FDA‑approved drugs and clinical candidates contain a morpholine moiety (e.g., linezolid, gefitinib). Replacing morpholine with 2,2‑dimethyl‑4‑(oxetan‑3‑ylmethyl)thiomorpholine provides a structurally distinct, patentable scaffold while preserving or improving key drug‑like properties. The oxetane group acts as a bioisostere for gem‑dimethyl and carbonyl functionality [2], while the thiomorpholine sulfur introduces differential hydrogen‑bonding and van der Waals contacts, potentially rescuing potency in resistant mutants.

Quote Request

Request a Quote for 2,2-Dimethyl-4-(oxetan-3-ylmethyl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.